
Z-DL-Phg-NHMe
Descripción general
Descripción
Z-DL-Phg-NHMe is a synthetic compound with the IUPAC name benzyl 2-(methylamino)-2-oxo-1-phenylethylcarbamate . It has a molecular weight of 298.34 .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N2O3 . The InChI code is 1S/C17H18N2O3/c1-18-16(20)15(14-10-6-3-7-11-14)19-17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)(H,19,21) .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.186±0.06 g/cm3 and a predicted boiling point of 549.3±50.0 °C .Aplicaciones Científicas De Investigación
Z-Scores and Laboratory Performance
- Laboratory Performance Assessment : One study developed a detailed assessment program to evaluate laboratory performance in interlaboratory studies, using Z-scores to assess performance. This methodology is crucial for ensuring the accuracy and reliability of chemical determinations in various scientific fields, including environmental monitoring programs (Wells & Cofino, 1997).
Nanotechnology and Materials Science
- Dynamic Light Scattering (DLS) and Zeta Potential : A review discusses the importance of DLS and Zeta potential measurements for characterizing nanoparticles (NPs), essential for developing well-defined nanoformulations for therapeutic purposes. This information is vital for understanding nanoparticle behavior and stability in biological and environmental contexts (Bhattacharjee, 2016).
Photocatalysis and Renewable Energy
- Photocatalytic Hydrogen Evolution : Research on Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution highlights the development of systems that mimic natural photosynthetic processes for renewable energy production. The study introduces defect-rich photocatalysts that significantly improve hydrogen production rates (Gao et al., 2019).
Biosensors and Nanodevices
- Piezoelectric Nanogenerators : The development of ZnO nanowire piezoelectric nanogenerators on flexible substrates opens new avenues for powering portable, wearable, and implantable devices in biomedical applications. This work demonstrates the potential of nanostructures for energy harvesting and as power sources for nanodevices (Gao et al., 2007).
Biochemical Applications
- Cysteine Protease Characterization : A study on Trypanosoma congolense identified and characterized a cysteine protease with cathepsin-L-like properties, providing insights into the biochemical properties and potential therapeutic targets for trypanosomiasis. The enzyme's specificity and inhibition studies could have implications for drug development (Mbawa et al., 1992).
Propiedades
IUPAC Name |
benzyl N-[2-(methylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)15(14-10-6-3-7-11-14)19-17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHGIMCMYBAGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




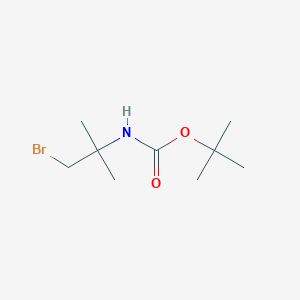
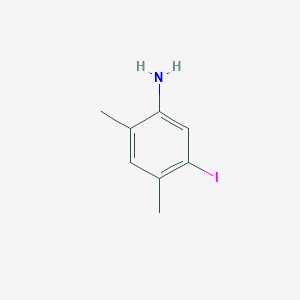
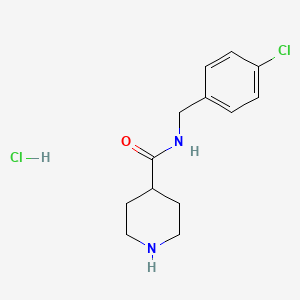
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)


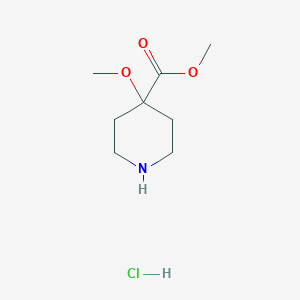
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

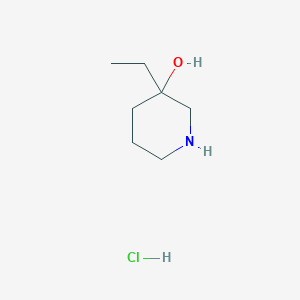
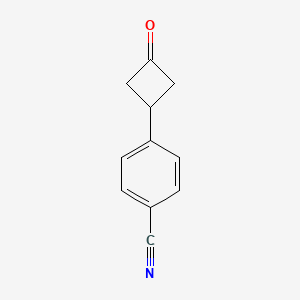
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
